Sol–Gel Y₂O₃ Film Morphology: Acetate vs. Nitrate
In a controlled sol–gel deposition of Y₂O₃ gate insulators using 0.20 M solutions in 2-methoxyethanol with ethanolamine stabilizer, yttrium(III) acetate hydrate produced flat and uniform films, whereas yttrium(III) nitrate tetrahydrate produced rough films with a nanoripple-embedded surface morphology [1]. The morphological difference was attributed to the higher water content of the nitrate precursor, which accelerated hydrolysis and caused premature gelation and aggregation during spin-coating [1].
| Evidence Dimension | Y₂O₃ film surface morphology (SEM/SPM imaging) |
|---|---|
| Target Compound Data | Flat, uniform surface; no nanoripple defects |
| Comparator Or Baseline | Yttrium(III) nitrate tetrahydrate: rough, nanoripple-embedded surface morphology |
| Quantified Difference | Qualitative morphological superiority (flat/uniform vs. rough/nanorippled); quantified by downstream electrical consequences (see Evidence Item 2) |
| Conditions | Sol–gel spin-coating; 0.20 M in 2-methoxymethanol + ethanolamine; ITO/glass substrates; 500 rpm/5 s + 3000 rpm/90 s; soft-dry 120 °C/10 min; UV/ozone 3 h or thermal anneal 400–500 °C |
Why This Matters
Film morphology directly determines dielectric breakdown strength, leakage current, and interface quality in thin-film transistors and capacitors; rough films create local electric field enhancement that degrades device reliability.
- [1] Lee, S. et al. UV/Ozone-Treated and Sol–Gel-Processed Y₂O₃ Insulators Prepared Using Gelation-Delaying Precursors. Nanomaterials 2024, 14(9), 791. DOI: 10.3390/nano14090791. View Source
